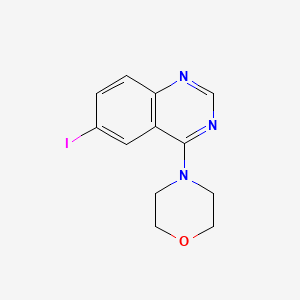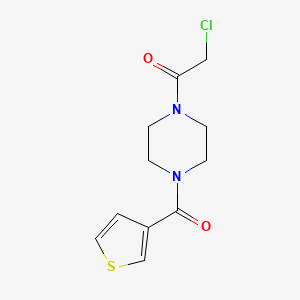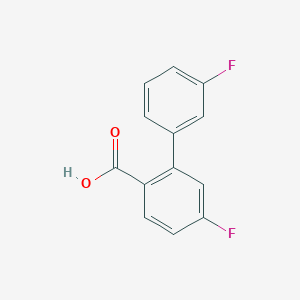
2-(3-Fluorophenyl)-4-fluorobenzoic acid
Overview
Description
“2-(3-Fluorophenyl)-4-fluorobenzoic acid” is likely a fluorinated aromatic compound, which means it contains a benzene ring with fluorine atoms and a carboxylic acid group . Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds often involve reactions like protodeboronation of boronic esters .
Scientific Research Applications
Antibacterial and Antifungal Agents
Research has explored the synthesis of new molecules incorporating fluorine atoms due to their potential antibacterial activities. For instance, the synthesis of thiadiazolotriazinones with fluorine-containing pharmacophores has demonstrated promising antibacterial properties. These compounds, derived from reactions involving fluorinated benzoic acids, showcase the role of fluorine in enhancing biological activity (Holla, Bhat, & Shetty, 2003).
Degradation Studies
Degradation pathways of fluorinated compounds, such as fluorobiphenyl, have been studied to understand their environmental impact and breakdown processes. Pseudomonas pseudoalcaligenes KF707, for instance, can degrade fluorobiphenyl, producing fluorobenzoate as a major metabolite. This research provides insight into the biodegradation of halogenated aromatic compounds (Murphy, Quirke, & Balogun, 2008).
Insecticidal Activities
Fluorophenyl derivatives have been synthesized and evaluated for their insecticidal properties. Novel oxadiazoles bearing a fluorophenyl moiety have shown effectiveness against pests like armyworms, highlighting the potential of fluorinated compounds in developing new insecticides (Shi, Qian, Song, Zhang, & Li, 2000).
High-Performance Polymers
The development of high-performance polymers for engineering and optical applications has benefited from the inclusion of fluorinated monomers. For example, polymers derived from fluorinated phthalazinone monomers exhibit excellent solubility and thermal properties, making them suitable for engineering plastics and optical waveguides (Xiao, Wang, Jin, Jian, & Peng, 2003).
Antitumor Activity
Fluorinated compounds, including those derived from fluorobenzoic acids, have been investigated for their antitumor properties. The synthesis of specific derivatives has shown inhibition against cancer cell proliferation, indicating the potential of fluorinated benzoyl compounds in cancer therapy (Tang & Fu, 2018).
Future Directions
properties
IUPAC Name |
4-fluoro-2-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-3-1-2-8(6-9)12-7-10(15)4-5-11(12)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKORFXTCBRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673347 | |
| Record name | 3',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178233-27-6 | |
| Record name | 3',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



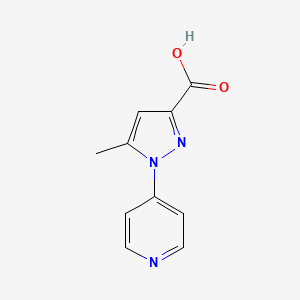


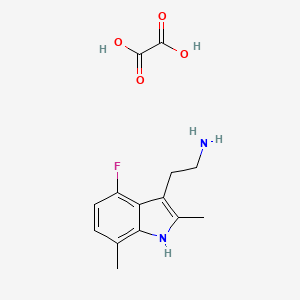

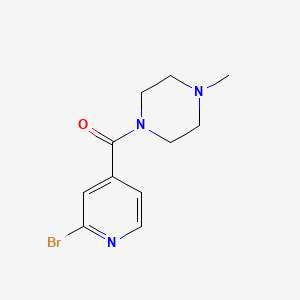
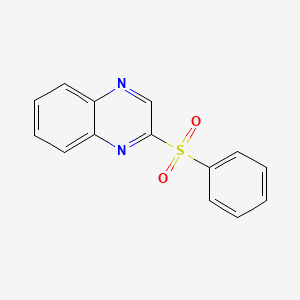
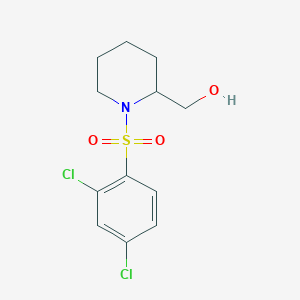

![4'-tert-butyl-7-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B3087873.png)
